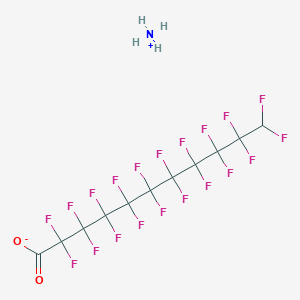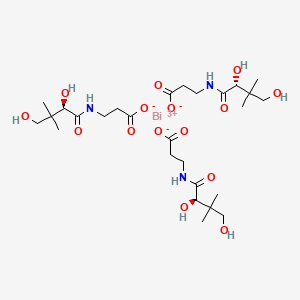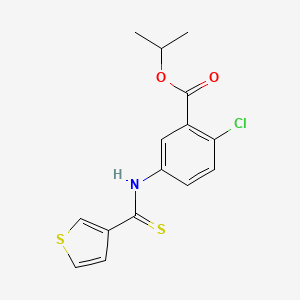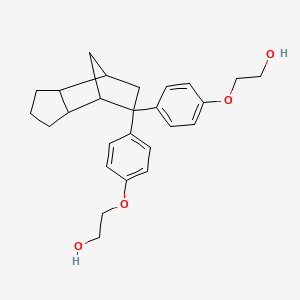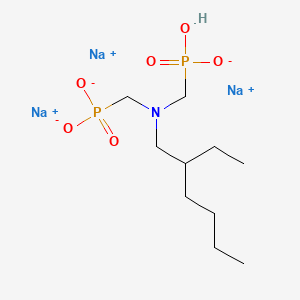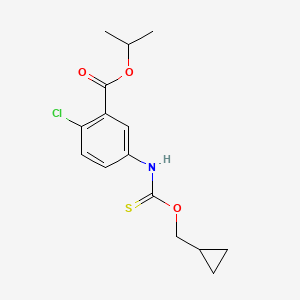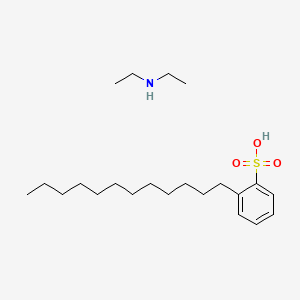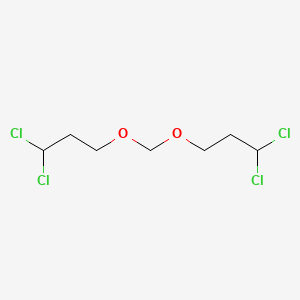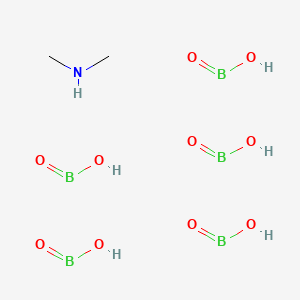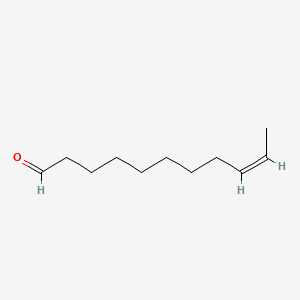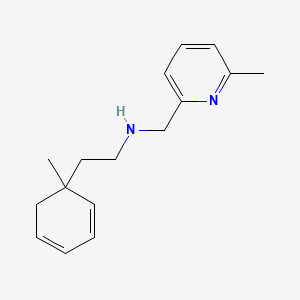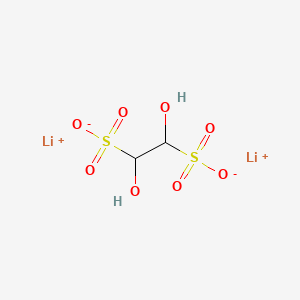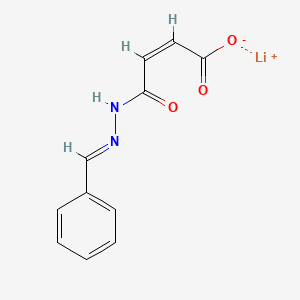
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt is a chemical compound with the molecular formula C11H9LiN2O3. This compound is known for its unique structure, which includes a butenedioic acid backbone with a phenylmethylene hydrazide group and a lithium salt. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt typically involves the reaction of 2-butenedioic acid with phenylmethylene hydrazide under controlled conditions. The reaction is carried out in the presence of a lithium salt to form the desired monolithium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Análisis De Reacciones Químicas
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylene hydrazide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The phenylmethylene hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular pathways .
Comparación Con Compuestos Similares
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt can be compared with similar compounds such as:
2-Butenedioic acid (Z)-, monobutyl ester: This compound has a butyl ester group instead of the phenylmethylene hydrazide group.
2-Butenedioic acid, 2-methyl-, (Z)-: This compound has a methyl group instead of the phenylmethylene hydrazide group. The uniqueness of this compound lies in its phenylmethylene hydrazide group and lithium salt, which confer distinct chemical and biological properties
Propiedades
Número CAS |
160282-22-4 |
|---|---|
Fórmula molecular |
C11H9LiN2O3 |
Peso molecular |
224.2 g/mol |
Nombre IUPAC |
lithium;(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);/q;+1/p-1/b7-6-,12-8+; |
Clave InChI |
MWCKDVXJNOCTEC-DBBNAXRXSA-M |
SMILES isomérico |
[Li+].C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)[O-] |
SMILES canónico |
[Li+].C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


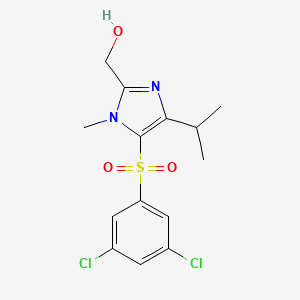
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
